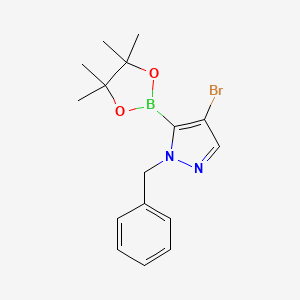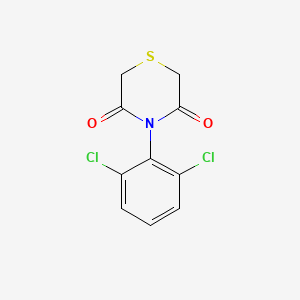
4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione” is a chemical compound with the molecular formula C10H7Cl2NO2S . It has a molecular weight of 276.13 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiomorpholine-3,5-dione ring attached to a 2,6-dichlorophenyl group . The exact spatial arrangement of these groups would require more detailed structural analysis such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“this compound” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination or prediction using computational chemistry methods.科学的研究の応用
4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various heterocyclic compounds, such as thiadiazoles, thiazoles, and dithiadiazoles. Additionally, it has been used as a precursor for the synthesis of 4-thio-3,5-dihydro-1H-1,2,4-triazoles, which are important building blocks for drug discovery. It has also been used in the synthesis of novel polythiophene derivatives, which are of interest in the field of optoelectronics.
作用機序
The exact mechanism of action of 4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione is not yet fully understood. However, it is believed that the compound acts as a proton donor, which helps to facilitate the formation of various heterocyclic compounds. Additionally, it is thought to be involved in the formation of hydrogen bonds, which can help to stabilize the structure of the compounds formed.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have some anti-inflammatory and antioxidant properties. Additionally, it has been shown to have some anti-tumor activity in animal models.
実験室実験の利点と制限
The main advantage of using 4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione in laboratory experiments is its versatility. It can be used as a reagent in the synthesis of a wide variety of heterocyclic compounds, which makes it a useful tool for drug discovery. Additionally, it has been shown to have some anti-inflammatory and antioxidant properties, which could be useful in the development of new drugs. However, it is important to note that the exact biochemical and physiological effects of this compound are not yet fully understood, so further research is needed in this area.
将来の方向性
The potential applications of 4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione are vast, and there are many future directions that could be explored. For example, further research could be done to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential use in the development of new drugs. Additionally, further research could be done to explore its potential use in the synthesis of other heterocyclic compounds and polythiophene derivatives. Finally, further research could be done to explore its potential use in the development of new optoelectronic materials.
合成法
4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione is usually synthesized through a three-step process. The first step involves the reaction of 2,6-dichlorobenzaldehyde with thiourea in the presence of a strong base. This reaction yields 2,6-dichlorothiobenzaldehyde, which is then reacted with dimethylamine and an acid catalyst in the second step. This yields this compound as the final product.
特性
IUPAC Name |
4-(2,6-dichlorophenyl)thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2S/c11-6-2-1-3-7(12)10(6)13-8(14)4-16-5-9(13)15/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUXUVUUFTYOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(cyanomethyl)-4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanamide](/img/structure/B2677323.png)
![4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2677324.png)
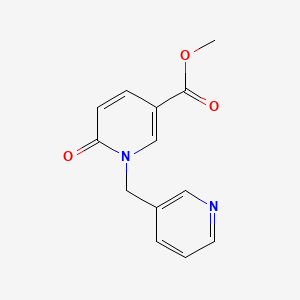
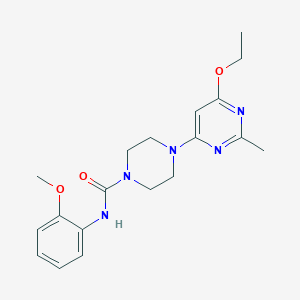
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2677328.png)
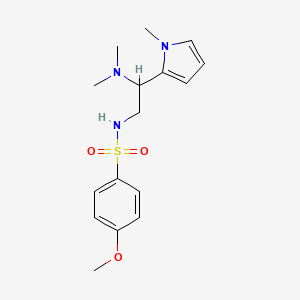
![1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2677333.png)
![8-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2677337.png)
![(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2677340.png)
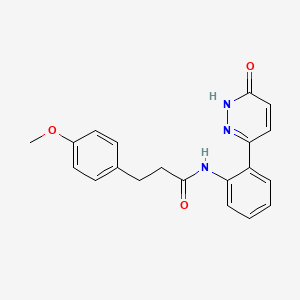
![4-ethyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2677342.png)
